REACTION_CXSMILES
|
F[C:2]1[C:7]([CH2:8][CH2:9][OH:10])=[C:6]([I:11])[CH:5]=[CH:4][N:3]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1>[I:11][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[O:10][CH2:9][CH2:8][C:7]=12 |f:1.2.3.4|
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Name
|
|
Quantity
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3.13 g
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Type
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reactant
|
Smiles
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FC1=NC=CC(=C1CCO)I
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Name
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K3PO4
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Quantity
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10 g
|
Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 36 h
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Duration
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36 h
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
|
WASH
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Details
|
the filter cake was washed with EtOAc
|
Type
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CONCENTRATION
|
Details
|
the combined filtrates were concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in DCM (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue of the crude sub-title compound (2.55 g) was used in the next step directly without further purification
|
Name
|
|
Type
|
|
Smiles
|
IC1=C2C(=NC=C1)OCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |